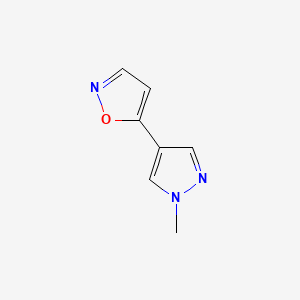
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring These structures are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Another approach involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature. These methods typically employ catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA and H₂O₂, reducing agents such as NaBH₄ and t-BuLi, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into various binding pockets, making it a versatile inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group.
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid: Features an additional methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Contains an acrylic acid moiety instead of an isoxazole ring.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-yl)isoxazole is unique due to its dual-ring structure, which provides a versatile scaffold for various chemical modifications. This duality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-6(4-8-10)7-2-3-9-11-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEMMCCKCRZJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
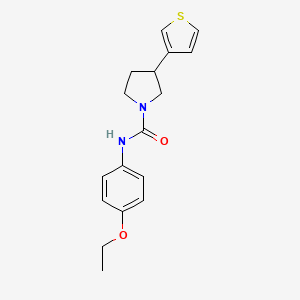
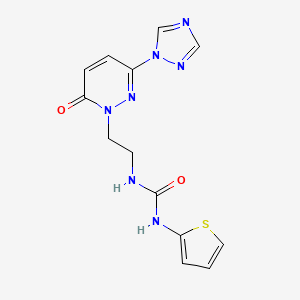
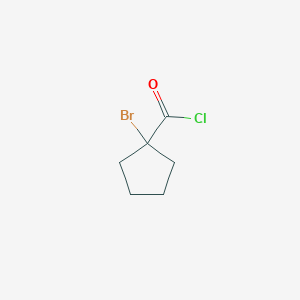
![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)
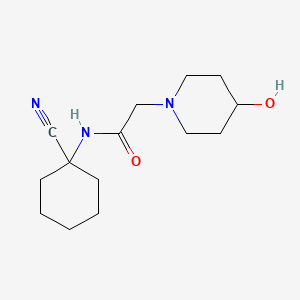
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide](/img/structure/B2628933.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)
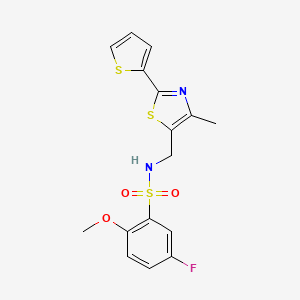


![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)
![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)
